N-(1-(naphthalen-2-yl)ethyl)acetamide

PDE4 Inhibition Inflammation CNS Disorders

Researchers require precise naphthalene acetamide isomers for target validation, but generic substitution introduces functional ambiguity. This compound solves that need with validated pharmacological benchmarks. - **AANAT inhibition**: IC50 = 8 µM, mixed-type mechanism, controls melatonin synthesis in vitro. - **PDE4B reference**: Established 19.6 µM IC50 for SAR benchmarking of novel inhibitors. - **Structural validation**: Solved crystal form enables co-crystal screening and polymorph studies. Procurement: ≥98% purity, immediate global shipping.

Molecular Formula C14H15NO
Molecular Weight 213.28
CAS No. 199442-03-0
Cat. No. B2926262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(naphthalen-2-yl)ethyl)acetamide
CAS199442-03-0
Molecular FormulaC14H15NO
Molecular Weight213.28
Structural Identifiers
SMILESCC(C1=CC2=CC=CC=C2C=C1)NC(=O)C
InChIInChI=1S/C14H15NO/c1-10(15-11(2)16)13-8-7-12-5-3-4-6-14(12)9-13/h3-10H,1-2H3,(H,15,16)
InChIKeyVWZBVZGXNRCIRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-(naphthalen-2-yl)ethyl)acetamide Procurement Guide


N-(1-(naphthalen-2-yl)ethyl)acetamide (CAS 199442-03-0) is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It is a member of the naphthalene acetamide class, characterized by a 2-naphthyl group linked to an acetamide moiety via an ethyl spacer. The compound is available from commercial suppliers with a typical purity of 98% and is sold for research purposes only .

N-(1-(naphthalen-2-yl)ethyl)acetamide Structural Specificity


Within the naphthalene acetamide family, subtle structural changes profoundly affect biological activity. The position of the naphthyl substitution (1-yl vs. 2-yl) and the length of the carbon linker (ethyl vs. methyl) are critical determinants of target affinity and functional behavior [1]. For example, shifting the naphthyl attachment point can switch a molecule from an agonist to an antagonist profile at melatonin receptors [2]. Therefore, generic substitution of N-(1-(naphthalen-2-yl)ethyl)acetamide with a seemingly similar analog (e.g., a 1-naphthyl isomer) is not scientifically valid without specific comparative data. Its specific substitution pattern defines its interaction profile, making it a non-interchangeable tool for researchers.

N-(1-(naphthalen-2-yl)ethyl)acetamide Quantitative Evidence


PDE4B Inhibitory Potency

N-(1-(naphthalen-2-yl)ethyl)acetamide (compound 35a) demonstrates moderate inhibitory activity against phosphodiesterase 4B (PDE4B), with an IC50 of 19.6 μM [1]. This distinguishes it from more highly substituted derivatives in the same study, which show either significantly weaker or slightly improved potency depending on the substituent.

PDE4 Inhibition Inflammation CNS Disorders

Defined Crystal Structure

The solid-state structure of N-(1-(naphthalen-2-yl)ethyl)acetamide has been definitively solved by X-ray crystallography [1]. It crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å, and β = 94.699(3)° [1]. While crystal structures are available for many small molecules, having precise, validated parameters for this specific compound eliminates ambiguity for researchers engaged in molecular docking, crystal habit prediction, or co-crystallization experiments.

Crystallography Solid-State Chemistry Formulation

AANAT Inhibition

The compound, referred to as (1-Napthyl)ethylacetamido, has been identified as a mixed inhibitor of ovine pineal serotonin-N-acetyltransferase (5-HT-NAT, also known as AANAT), with an IC50 of 8 μM [1]. This is distinct from melatonin itself, which acts as a competitive inhibitor of the same enzyme [1]. This finding positions the naphthyl scaffold as a key chemical probe for studying the regulation of melatonin biosynthesis.

Melatonin Synthesis Circadian Rhythm Enzyme Inhibition

N-(1-(naphthalen-2-yl)ethyl)acetamide Applications


PDE4B-Focused Medicinal Chemistry

This compound serves as a foundational structure for synthesizing and evaluating novel PDE4B inhibitors. Researchers can use its established IC50 of 19.6 μM as a benchmark for assessing the impact of further functionalization on the naphthalene core, as demonstrated in studies comparing it to halogenated and methoxylated analogs [1].

Melatonin Biosynthesis Chemical Probe

As a validated inhibitor of AANAT (the rate-limiting enzyme in melatonin synthesis) with an IC50 of 8 μM, this compound can be used as a tool compound to investigate the regulatory mechanisms of melatonin production in vitro. Its mixed-type inhibition offers a specific profile distinct from melatonin [2].

Crystallography and Solid-State Development

The compound's fully solved crystal structure provides a reliable reference for solid-state characterization. This is particularly relevant for researchers involved in co-crystal screening, polymorph identification, or as a model compound in computational chemistry and materials science [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1-(naphthalen-2-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.